
Methyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom This specific compound is characterized by the presence of a hydroxymethyl group and a carboxylate ester group attached to the thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiosemicarbazide with methyl chloroformate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol under suitable conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Methyl 4-(carboxymethyl)-1,2,3-thiadiazole-5-carboxylate.
Reduction: Methyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-methanol.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of Methyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the hydroxymethyl and carboxylate groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing various biochemical pathways.
相似化合物的比较
- Methyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxamide
- Methyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-sulfonate
- Methyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-phosphate
Comparison: Methyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and stability profiles, making it suitable for specific applications. For instance, the carboxylate ester group may enhance its solubility in organic solvents, while the hydroxymethyl group provides a site for further functionalization.
属性
分子式 |
C5H6N2O3S |
|---|---|
分子量 |
174.18 g/mol |
IUPAC 名称 |
methyl 4-(hydroxymethyl)thiadiazole-5-carboxylate |
InChI |
InChI=1S/C5H6N2O3S/c1-10-5(9)4-3(2-8)6-7-11-4/h8H,2H2,1H3 |
InChI 键 |
QJLFDFCSQUJYSH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N=NS1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


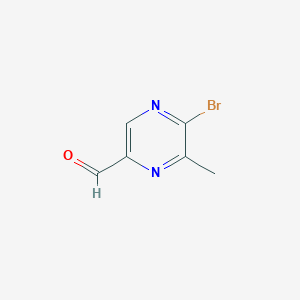
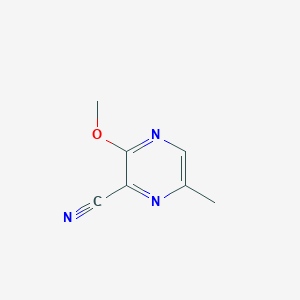
![4-Imino-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B13655413.png)
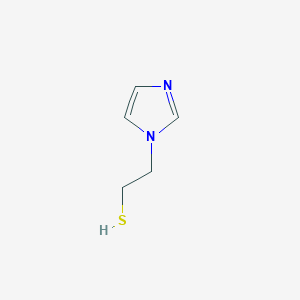
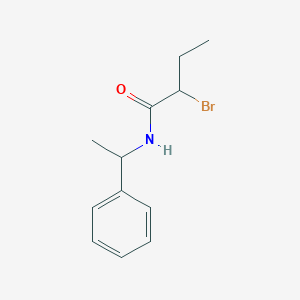
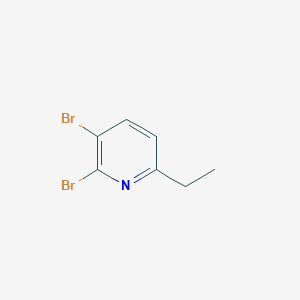
![(1S,2R,10S,11S,14R,15R,17S)-17-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-5-oxotetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-en-14-yl pentanoate](/img/structure/B13655432.png)
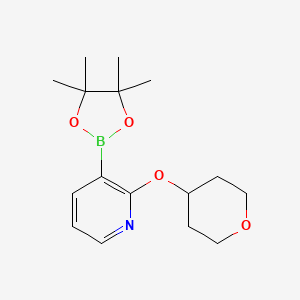
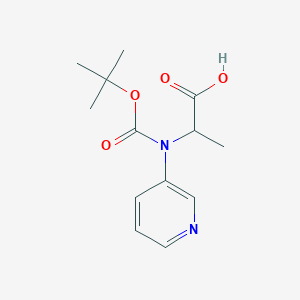
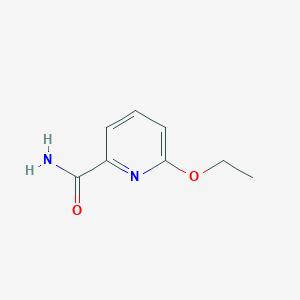
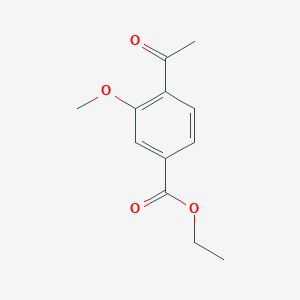
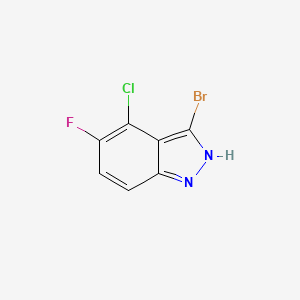

![6-[(2-Aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one](/img/structure/B13655466.png)
